molecular formula C10H11BrN2O B3142314 2-Pyridinecarboxamide, 3-bromo-N-(cyclopropylmethyl)- CAS No. 502169-79-1

2-Pyridinecarboxamide, 3-bromo-N-(cyclopropylmethyl)-

Cat. No. B3142314
CAS RN: 502169-79-1
M. Wt: 255.11 g/mol
InChI Key: JOMIOFSWOIJKGS-UHFFFAOYSA-N
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Description

“2-Pyridinecarboxamide, 3-bromo-N-(cyclopropylmethyl)-” is a chemical compound. It belongs to the class of compounds known as pyridinecarboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Pyridinecarboxamide, 3-bromo-6-methoxy-N-methyl-”, include a boiling point of 308.7±42.0 °C (predicted), a density of 1.501±0.06 g/cm3 (predicted at 20 °C and 760 Torr), and a pKa of 13.27±0.46 (predicted) .

Scientific Research Applications

Novel Synthesis and Cytotoxic Properties

Researchers have developed a variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides with significant in vitro antitumor properties against multiple human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. These compounds, synthesized through aromatic nucleophilic substitution reactions, demonstrate moderate activities against most tested human tumor cell lines, highlighting their potential as antitumor agents (Girgis, Hosni, & Barsoum, 2006).

Spectroscopic Characterization and Crystal Structure

Another study focused on the synthesis and detailed spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and crystal structure analysis, of bromo-substituted pyridine derivatives. The research provides insights into the molecular structures and potential applications of these compounds in various fields of chemistry and materials science (Anuradha et al., 2014).

Insecticidal and Fungicidal Activities

A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides exhibited notable insecticidal and fungicidal activities. These findings underscore the potential of bromo-substituted pyridinecarboxamides in developing new agrochemicals to protect crops against pests and diseases (Zhu et al., 2014).

Antimicrobial Activity

Newly synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been screened for their antimicrobial activities, showing that some of these compounds possess significant antimicrobial properties. This research highlights the role of bromo-substituted pyridinecarboxamides in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthetic Utility in Heterocyclic Chemistry

The synthetic utility of enaminonitrile moiety in heterocyclic synthesis, leading to the creation of new thienopyrimidines, demonstrates the versatility of bromo-substituted pyridinecarboxamides in organic synthesis. These compounds have potential applications in medicinal chemistry and drug development (Madkour et al., 2009).

properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-2-1-5-12-9(8)10(14)13-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIOFSWOIJKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(cyclopropylmethyl)picolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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